molecular formula C15H11N3O3S B2944968 N-(6-methylpyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 329903-10-8

N-(6-methylpyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2944968
CAS No.: 329903-10-8
M. Wt: 313.33
InChI Key: JZYDPJWJNMJIIO-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene ring, a nitro group, and a carboxamide group attached to a 6-methylpyridin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of 1-benzothiophene-2-carboxamide followed by the introduction of the 6-methylpyridin-2-yl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step involves the coupling of the nitrated benzothiophene with 6-methylpyridin-2-ylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and nitric acid. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

N-(6-methylpyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Comparison with Similar Compounds

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-9-3-2-4-14(16-9)17-15(19)13-8-10-7-11(18(20)21)5-6-12(10)22-13/h2-8H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYDPJWJNMJIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831762
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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